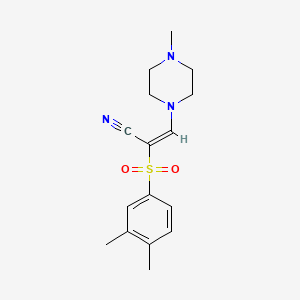

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Herbicidal Activities

The synthesis of sulfonyl-3,5-diamino-1H-pyrazole-4-nitriles, which includes compounds structurally related to (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile, has been reported. These compounds have shown excellent herbicidal activities, suggesting potential applications in agriculture (Zhao Wei, 2001).

Synthesis of Pyrazoles and Pyridines

In a study focused on creating 3,3-diphenyl-3H-pyrazoles, vinyl sulfones, including those structurally similar to the chemical , reacted with diphenyldiazomethane, leading to the formation of various pyrazolines and pyrazoles. This illustrates the compound's utility in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceutical research (Vasin et al., 2015).

Gewald Reaction Catalysis

The Gewald reaction, a method to synthesize substituted thiophenes, was catalyzed using a compound that includes a 4-methylpiperazine group, akin to the molecule of interest. This highlights its potential as a catalyst in organic synthesis, contributing to the creation of various organic compounds (Lichao Ma et al., 2012).

Anti-Fungal Properties

A study on amino alcohols derived from similar acrylonitriles revealed significant anti-fungal properties, particularly against Cryptococcus neoformans. This suggests that compounds like (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile could have potential as anti-fungal agents (Baker et al., 2022).

Cancer Metastasis Inhibition

Analogues of sulfonylacrylonitriles have shown promise in inhibiting the spread of intra-abdominal cancers, such as ovarian and pancreatic cancer. These findings highlight the potential of sulfonylacrylonitriles in cancer treatment (Shen et al., 2015).

Photovoltaic Applications

Compounds containing acrylonitrile groups have been used as photosensitizers in dye-sensitized solar cells (DSSCs). Their ability to improve light harvesting efficiency suggests applications in renewable energy technologies (Ryu et al., 2009).

Propiedades

IUPAC Name |

(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-13-4-5-15(10-14(13)2)22(20,21)16(11-17)12-19-8-6-18(3)7-9-19/h4-5,10,12H,6-9H2,1-3H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNNCKNBOUXIEL-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)

![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)

![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)